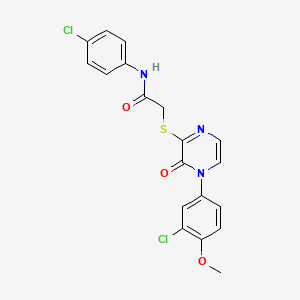
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O3S and its molecular weight is 436.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on various studies and research findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including a thioether and acetamide moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that introduce the pyrazinyl and phenolic structures under controlled conditions.
Synthetic Route Overview
- Preparation of the Core Structure : The synthesis starts with the formation of the pyrazine ring.
- Functional Group Modifications : Subsequent steps introduce the chloro and methoxy groups through nucleophilic substitutions.
- Final Assembly : The final product is obtained by coupling the thioether with the acetamide group.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition studies.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating an IC50 value as low as 2.14 µM against urease, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
The compound's structure allows it to interact with various cellular targets, leading to potential anticancer effects. In vitro studies have suggested that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action involves binding to specific enzymes or receptors within the cell. The thioether group is believed to play a crucial role in modulating enzyme activity and altering cellular signaling pathways.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is significant for neuroprotective applications.
- Urease Inhibition : Its strong inhibitory effect on urease suggests potential use in treating urease-related infections or conditions.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antibacterial Activity : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those containing the thioether linkage exhibited superior antibacterial activity compared to their counterparts .
- Anticancer Efficacy : In a study focusing on cancer cell lines, compounds similar in structure were found to induce apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.
Comparative Analysis
A comparison with similar compounds reveals unique advantages:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | [Structure A] | Antibacterial | 5.00 |
| Compound B | [Structure B] | Anticancer | 10.00 |
| Target Compound | [Target Structure] | Antibacterial & Anticancer | 2.14 |
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-27-16-7-6-14(10-15(16)21)24-9-8-22-18(19(24)26)28-11-17(25)23-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHFZNGESAKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














